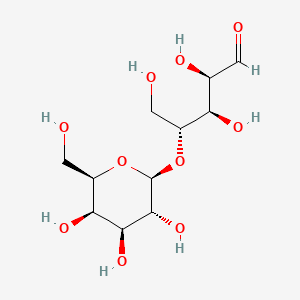

Gaxilose

Description

Properties

CAS No. |

14087-31-1 |

|---|---|

Molecular Formula |

C11H20O10 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal |

InChI |

InChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1 |

InChI Key |

BYZQBCIYLALLPA-NOPGXMAYSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

14087-31-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-O-galactopyranosylxylose 4-O-galactosyl-D-xylose 4-O-galactosylxylose gaxilose |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Gaxilose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide developed as a diagnostic agent for the non-invasive assessment of intestinal lactase-phlorizin hydrolase (lactase) activity.[1] Unlike therapeutic agents, Gaxilose's mechanism of action is centered on its properties as a specific substrate for lactase, enabling the quantitative measurement of the enzyme's function. This guide provides a detailed examination of the biochemical and physiological processes underlying the Gaxilose-based test for diagnosing hypolactasia, commonly known as lactase deficiency or lactose intolerance.

Core Mechanism of Action

The diagnostic utility of Gaxilose is predicated on a targeted enzymatic reaction within the small intestine.[1] As a structural analog of lactose, Gaxilose is specifically recognized and hydrolyzed by the brush border enzyme lactase.[2]

Upon oral administration, Gaxilose travels to the small intestine. In individuals with sufficient lactase activity, the enzyme cleaves the glycosidic bond in Gaxilose, releasing its two constituent monosaccharides: galactose and D-xylose.[2]

-

Galactose: This monosaccharide is actively absorbed by the intestinal epithelium and subsequently enters the hepatic portal system, where it is metabolized in the liver.[3]

-

D-xylose: This pentose sugar is passively absorbed across the intestinal mucosa and is only partially metabolized by the body.[3] A significant portion of the absorbed D-xylose is excreted unchanged in the urine.[4]

The amount of D-xylose excreted in the urine is directly proportional to the extent of Gaxilose hydrolysis by intestinal lactase.[2] Therefore, by measuring the urinary concentration of D-xylose following a standardized oral dose of Gaxilose, a quantitative assessment of lactase activity can be made.[2] In individuals with hypolactasia, the reduced lactase activity leads to decreased hydrolysis of Gaxilose, resulting in lower levels of D-xylose absorption and subsequent urinary excretion.[2]

Signaling Pathway and Metabolic Fate of Gaxilose

Data Presentation

Clinical Trial Data: Diagnostic Accuracy of the Gaxilose Test

A multicenter, open-label, phase IIb-III non-randomized trial evaluated the diagnostic performance of the Gaxilose test against intestinal biopsy (the gold standard for measuring lactase activity), the hydrogen breath test, and the blood glucose test in patients with symptoms of lactose intolerance.[5] The results demonstrated high sensitivity and specificity for the Gaxilose test.[5]

| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the ROC Curve (AUC) |

| Gaxilose Urine Test | >90% | >90% | >90% | >90% | >0.9 |

| Gaxilose Blood Test | >90% | >90% | >90% | >90% | >0.9 |

| Hydrogen Breath Test | 69-85% | 69-85% | 69-85% | 69-85% | Not Reported |

| Blood Glucose Test | 69-85% | 69-85% | 69-85% | 69-85% | Not Reported |

Data from a phase IIb-III clinical trial involving 222 patients, with 203 completing all diagnostic tests.[5]

Another study comparing the Gaxilose test to a genetic test (C/T-13910 polymorphism) as the reference standard reported a sensitivity of 0.82 and a specificity of 0.68 for the Gaxilose test.[6]

Pharmacokinetic and Dosing Information

A phase I, randomized, dose-finding clinical trial established the optimal oral dose of Gaxilose and the corresponding urinary D-xylose cutoff values for determining normal lactase activity.[7]

| Parameter | Value |

| Optimal Oral Gaxilose Dose (Urine Test) | 0.45 g |

| Optimal Oral Gaxilose Dose (Blood Test) | 2.7 g |

| Urine Collection Period | 4 and 5 hours |

| Blood Sample Collection Time | 90 minutes post-dose (for Cmax) |

| Urinary D-xylose Cutoff (4-hour) | 27.58 mg |

| Urinary D-xylose Cutoff (5-hour) | 37.87 mg |

| Blood D-xylose Cutoff (90 min) | 0.97 mg/dL |

Cutoff values were calculated as 1.96 x SD below the mean value in healthy volunteers.[7] A separate source indicates a 5-hour urinary xylose cutoff of 19.18 mg.[4]

Experimental Protocols

Gaxilose Administration and Sample Collection Protocol

The following protocol is based on procedures described in clinical trials for the diagnosis of hypolactasia.[5][8][9]

Patient Preparation:

-

Patients should fast overnight (8-12 hours) before the test. Water is permitted.[10]

-

Certain medications that can affect test results (e.g., aspirin, atropine, indomethacin) may need to be discontinued, as advised by a healthcare provider.[10]

-

The patient should empty their bladder before the administration of Gaxilose.[4]

Administration:

-

A single oral dose of 0.45 g of Gaxilose is administered.[9] The Gaxilose powder is typically dissolved in 100-250 mL of water.[4]

Urine Collection:

-

All urine is collected for a total of 5 hours following Gaxilose administration.[9]

-

Urine samples are often collected in separate fractions, for example, from 0 to 4 hours and from 4 to 5 hours.[5][9]

-

The total volume of urine excreted during the collection period must be recorded, as the final result is calculated from the concentration of D-xylose and the total urine volume.[4]

Blood Sample Collection (for blood-based test):

-

A blood sample is drawn 90 minutes after the oral administration of a 2.7 g Gaxilose dose.[5]

Analytical Methods for D-xylose Quantification in Urine

Two primary methods have been described for the quantification of D-xylose in urine samples following Gaxilose administration: a modified phloroglucinol colorimetric assay and a newer enzymatic assay.

1. Modified Phloroglucinol Colorimetric Assay

This method is based on the reaction of furfural, generated from D-xylose in an acidic medium, with phloroglucinol to form a colored compound that can be measured spectrophotometrically.[11]

Reagents:

-

Phloroglucinol color reagent

-

D-xylose standard solutions

-

Deionized water

Procedure:

-

In a disposable test tube, mix 50 µL of the urine sample with 50 µL of deionized water.[11]

-

Add 1.9 mL of the phloroglucinol color reagent to the tube.[11]

-

Incubate all tubes in a boiling water bath (100°C) for exactly 4 minutes.[11]

-

Immediately cool the tubes to room temperature in a water bath.[11]

-

After mixing, measure the absorbance of the solution at 554 nm using a spectrophotometer.[11]

-

A calibration curve is generated using D-xylose standard solutions of known concentrations to determine the D-xylose concentration in the urine samples.[11]

2. Enzymatic Assay

This method utilizes the enzyme xylose dehydrogenase from Caulobacter crescentus (XylB), which catalyzes the specific oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD+ to NADH.[12] The formation of NADH is measured by the increase in absorbance at 340 nm.[12]

Reagents:

-

NaH2PO4 buffer (50 mM, pH 8.0)

-

NAD+

-

Recombinant xylose dehydrogenase (XylB)

-

D-xylose standard solutions

Procedure:

-

In a 96-well plate, a reaction mixture is prepared containing NaH2PO4 buffer, NAD+, and the urine sample.[13]

-

The initial absorbance at 340 nm is measured.

-

The reaction is initiated by the addition of the XylB enzyme.[13]

-

After a 5-minute incubation period, the final absorbance at 340 nm is measured.[13]

-

The change in absorbance is directly proportional to the amount of D-xylose in the sample.[12]

-

The concentration of D-xylose is calculated by comparing the absorbance change to that of standard D-xylose solutions.[13]

This enzymatic method has been shown to have excellent agreement with the phloroglucinol method and is amenable to automation in clinical laboratories.[12]

Experimental Workflow Diagrams

Conclusion

The mechanism of action of Gaxilose is elegantly straightforward, leveraging the substrate specificity of the intestinal lactase enzyme to serve as a precise diagnostic tool. By converting an enzymatic cleavage event into a quantifiable urinary metabolite, the Gaxilose test provides a non-invasive, safe, and reliable method for assessing lactase activity. The high diagnostic accuracy demonstrated in clinical trials, coupled with well-defined protocols for administration and analysis, positions the Gaxilose test as a significant advancement in the diagnosis of hypolactasia for researchers, clinicians, and drug development professionals.

References

- 1. What is the mechanism of Gaxilose? [synapse.patsnap.com]

- 2. What is Gaxilose used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. catlab.cat [catlab.cat]

- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary hypolactasia diagnosis: Comparison between the gaxilose test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (gaxilose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on the Synthesis and Characterization of Gaxilose

For Researchers, Scientists, and Drug Development Professionals

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide used as a diagnostic agent for the non-invasive assessment of hypolactasia, or lactase deficiency.[1][2][3] This condition, which affects a significant portion of the world's population, is characterized by a reduced ability to digest lactose, leading to symptoms of lactose intolerance.[4] Gaxilose serves as a substrate for the intestinal enzyme lactase-phlorizin hydrolase (LPH).[1][5] Upon oral administration, Gaxilose is hydrolyzed by lactase into its constituent monosaccharides, galactose and D-xylose. The subsequent measurement of D-xylose levels in urine or serum provides a direct indication of intestinal lactase activity.[5][6][7] This guide provides a comprehensive overview of the synthesis and characterization of Gaxilose, including detailed experimental protocols and data presentation.

Synthesis of Gaxilose

The synthesis of Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a multi-step process that involves the protection of functional groups, glycosylation, and subsequent deprotection. A common synthetic route begins with a protected xylose derivative, such as benzyl 2,3-O-isopropylidene-β-D-xylopyranoside. This protected xylose is then glycosylated with a protected galactose derivative, for instance, 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide. The final step involves the removal of all protecting groups to yield the target molecule, Gaxilose.

Characterization of Gaxilose

The comprehensive characterization of Gaxilose is crucial to confirm its identity, purity, and structural integrity. Various analytical techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of synthesized Gaxilose.

| Table 1: ¹H NMR Spectroscopic Data for Gaxilose (500 MHz, D₂O) | ||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 4.45 | d | H-1 (Gal) |

| 4.28 | d | H-1 (Xyl) |

| 3.95 | dd | H-4 (Xyl) |

| 3.88 | d | H-4 (Gal) |

| 3.75 - 3.50 | m | Other sugar protons |

| Table 2: ¹³C NMR Spectroscopic Data for Gaxilose (125 MHz, D₂O) | |

| Chemical Shift (δ, ppm) | Assignment |

| 103.8 | C-1 (Gal) |

| 102.5 | C-1 (Xyl) |

| 79.2 | C-4 (Xyl) |

| 75.8 | C-5 (Gal) |

| 74.9 | C-3 (Gal) |

| 73.1 | C-2 (Gal) |

| 71.5 | C-5 (Xyl) |

| 69.8 | C-4 (Gal) |

| 61.7 | C-6 (Gal) |

| Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Gaxilose | |

| Parameter | Value |

| Chemical Formula | C₁₁H₂₀O₁₀ |

| Molecular Weight | 312.27 g/mol |

| Calculated m/z [M+Na]⁺ | 335.0954 |

| Measured m/z [M+Na]⁺ | 335.0951 |

| Table 4: HPLC Purity Analysis of Gaxilose | |

| Parameter | Value |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | Refractive Index (RI) |

| Purity | >99% |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of Gaxilose.

Protocol 1: Synthesis of 4-O-β-D-galactopyranosyl-D-xylose (Gaxilose)

1. Glycosylation:

- Dissolve benzyl 2,3-O-isopropylidene-β-D-xylopyranoside (1 equivalent) in anhydrous dichloromethane.

- Add molecular sieves and stir under an inert atmosphere.

- Cool the mixture to 0°C.

- Add 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide (1.2 equivalents) and a suitable promoter (e.g., silver triflate).

- Allow the reaction to warm to room temperature and stir for 24 hours.

- Filter the reaction mixture and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography.

2. Deprotection:

- Dissolve the product from the glycosylation step in methanol.

- Add a catalytic amount of sodium methoxide and stir at room temperature for 12 hours.

- Neutralize the reaction with an acidic resin and filter.

- Concentrate the filtrate.

- Dissolve the residue in a mixture of ethanol and water.

- Add a palladium on carbon (Pd/C) catalyst.

- Hydrogenate the mixture at 50 psi for 48 hours.

- Filter the reaction through celite and concentrate the filtrate to yield Gaxilose.

Protocol 2: NMR Spectroscopic Analysis

-

Dissolve 5-10 mg of Gaxilose in 0.5 mL of deuterium oxide (D₂O).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Process the spectra using appropriate software to assign chemical shifts and coupling constants.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of Gaxilose in a suitable solvent (e.g., water/methanol).

-

Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.

-

Determine the accurate mass of the [M+Na]⁺ ion.

Protocol 4: HPLC Purity Analysis

-

Prepare a standard solution of Gaxilose at a concentration of 1 mg/mL in water.

-

Inject the solution onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile in water.

-

Monitor the elution profile using a refractive index (RI) detector.

-

Calculate the purity based on the peak area of the main component.

Visualizations

Gaxilose Mechanism of Action in Lactase Deficiency Diagnosis

The following diagram illustrates the metabolic pathway of Gaxilose in individuals with and without lactase sufficiency.

Caption: Metabolic fate of Gaxilose in lactase sufficient vs. deficient individuals.

Experimental Workflow for Gaxilose Synthesis and Characterization

This diagram outlines the sequential steps from starting materials to the final, characterized product.

Caption: Workflow from synthesis to final characterization of Gaxilose.

Logical Relationship of Diagnostic Tests for Lactose Intolerance

This diagram shows the classification and relationship between different diagnostic methods for lactose intolerance, highlighting the position of the Gaxilose test.

Caption: Classification of diagnostic tests for lactose intolerance.

References

- 1. researchgate.net [researchgate.net]

- 2. ICMAB - Characterization of crystalline forms of gaxilose, a diagnostic drug [icmab.es]

- 3. Characterization of crystalline forms of gaxilose, a diagnostic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Gaxilose? [synapse.patsnap.com]

- 6. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (gaxilose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

Gaxilose vs. Lactose: A Structural and Physicochemical Comparison for Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive structural and physicochemical comparison of gaxilose and lactose, two disaccharides of significant interest in the pharmaceutical and diagnostic fields. While lactose is a common excipient and a key nutrient in dairy, gaxilose serves as a diagnostic agent for lactase deficiency. Understanding the nuanced differences in their molecular architecture and physical properties is crucial for researchers, scientists, and drug development professionals. This document outlines their structural distinctions, summarizes key quantitative data, and provides detailed experimental protocols for their characterization.

Introduction

Lactose, a disaccharide composed of galactose and glucose, is a cornerstone of the dairy industry and a widely used excipient in pharmaceutical formulations.[1] Its biological breakdown is dependent on the enzyme lactase. The inability to produce sufficient lactase leads to lactose intolerance, a common digestive issue.

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic analogue of lactose.[2][3] It has been developed as a diagnostic tool to assess lactase activity in a non-invasive manner.[2][3] By replacing the glucose moiety of lactose with xylose, gaxilose can be hydrolyzed by lactase, and the subsequent detection of xylose in urine or blood provides a measure of the enzyme's functionality.

This guide delves into a detailed comparison of these two molecules, highlighting the structural variations that underpin their distinct biological roles and physicochemical characteristics.

Structural Comparison

The fundamental difference between gaxilose and lactose lies in their monosaccharide composition. Both are disaccharides containing a galactose unit linked via a β-1→4 glycosidic bond. However, the second monosaccharide unit is glucose in lactose and xylose in gaxilose.

This seemingly minor substitution of a hexose (glucose) with a pentose (xylose) has significant implications for the molecule's overall size, weight, and metabolic fate after enzymatic cleavage.

Physicochemical Properties

The structural differences between gaxilose and lactose directly influence their physicochemical properties. A summary of key quantitative data is presented in the table below.

| Property | Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) | Lactose (β-D-galactopyranosyl-(1→4)-D-glucose) |

| Molecular Formula | C₁₁H₂₀O₁₀ | C₁₂H₂₂O₁₁[1] |

| Molecular Weight | 312.27 g/mol (calculated) | 342.30 g/mol [1][4][5] |

| Appearance | White crystalline powder (presumed) | White, hard, crystalline powder[1] |

| Melting Point | Data not publicly available. A comprehensive characterization has been performed, suggesting this data exists.[2][3] | Anhydrous: 224 °C Monohydrate: 202.8 °C |

| Solubility in Water | Data not publicly available. A comprehensive characterization has been performed, suggesting this data exists.[2][3] | Soluble |

Experimental Protocols

This section outlines detailed methodologies for the characterization and comparison of gaxilose and lactose.

Structural Elucidation

Objective: To confirm the identity, structure, and purity of gaxilose and lactose, including the determination of the glycosidic linkage.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the disaccharide in 0.5 mL of deuterium oxide (D₂O).

-

Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR Analysis:

-

Identify the anomeric proton signals (typically in the range of 4.5-5.5 ppm).

-

Determine the coupling constants (J-values) of the anomeric protons to distinguish between α and β anomers.

-

-

¹³C NMR Analysis:

-

Identify the anomeric carbon signals (typically in the range of 90-110 ppm).

-

-

2D NMR Analysis:

-

COSY (Correlation Spectroscopy): Establish proton-proton correlations within each monosaccharide ring to assign all proton resonances.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton to its directly attached carbon to assign carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range proton-carbon correlations (2-3 bonds). The key correlation for determining the glycosidic linkage will be between the anomeric proton of the galactose unit and the C4 of the xylose or glucose unit.

-

-

Data Interpretation: Compare the acquired spectra with known spectra of lactose and expected spectra for gaxilose to confirm the structures.

Objective: To determine the precise three-dimensional structure of gaxilose and lactose in the solid state.

Methodology:

-

Crystallization: Grow single crystals of each disaccharide suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated aqueous solution or other suitable solvent systems.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

-

-

Structural Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions, providing a detailed view of the molecular conformation.

Physicochemical Characterization

Objective: To experimentally confirm the molecular weight of gaxilose and lactose.

Methodology:

-

Sample Preparation: Prepare a dilute solution of each disaccharide in a suitable solvent (e.g., water/acetonitrile with a small amount of formic acid for electrospray ionization).

-

Analysis: Infuse the sample into a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and calculate the molecular weight.

Objective: To determine the melting point range of gaxilose and lactose.

Methodology:

-

Sample Preparation: Ensure the samples are dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Objective: To quantitatively determine the solubility of gaxilose and lactose in water.

Methodology (Shake-Flask Method):

-

Equilibration: Add an excess amount of the solid disaccharide to a known volume of water in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

-

Quantification: Determine the concentration of the dissolved disaccharide in the supernatant using a suitable analytical method (e.g., HPLC with a refractive index detector or a colorimetric assay).

-

Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.

Biological Activity and Mechanism of Action

The primary biological relevance of both gaxilose and lactose is their interaction with the intestinal enzyme lactase (β-galactosidase).

As depicted in Figure 2, lactase, located in the brush border of the small intestine, catalyzes the hydrolysis of the β-1→4 glycosidic bond in both substrates.

-

Lactose Hydrolysis: Yields one molecule of galactose and one molecule of glucose. These monosaccharides are then readily absorbed by the intestinal cells and enter into their respective metabolic pathways.

-

Gaxilose Hydrolysis: Yields one molecule of galactose and one molecule of xylose. While galactose is metabolized, D-xylose is not significantly metabolized in the body and is primarily excreted in the urine. This property is the basis for the gaxilose-based diagnostic test for lactase activity.

Conclusion

Gaxilose and lactose, while structurally similar, possess a key difference in their monosaccharide composition that dictates their distinct biological applications. The substitution of glucose with xylose in gaxilose renders it a valuable diagnostic tool, while lactose remains a fundamental component of nutrition and pharmaceutical formulation. The detailed structural and physicochemical comparison, along with the provided experimental protocols, offers a robust framework for researchers and drug development professionals working with these important disaccharides. Further characterization of gaxilose's physicochemical properties will be beneficial for optimizing its formulation and application in diagnostic procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. ICMAB - Characterization of crystalline forms of gaxilose, a diagnostic drug [icmab.es]

- 3. Characterization of crystalline forms of gaxilose, a diagnostic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-O-beta-D-galactopyranosyl-D-galactopyranose | C12H22O11 | CID 9548802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-D-Glucopyranose, 4-O-β-D-galactopyranosyl- [webbook.nist.gov]

The Role of Lactase in Gaxilose Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) is a synthetic disaccharide developed as a diagnostic agent for determining intestinal lactase-phlorizin hydrolase (lactase) activity. Its metabolism is entirely dependent on the hydrolytic action of lactase, making it a highly specific probe for diagnosing hypolactasia, the physiological basis for lactose intolerance. This technical guide provides an in-depth overview of the enzymatic processing of Gaxilose, detailing the metabolic pathway, experimental protocols for its use, and a summary of key quantitative data from clinical investigations. This document is intended for researchers, scientists, and drug development professionals engaged in gastroenterology, diagnostics, and related fields.

Introduction

Lactase deficiency, or hypolactasia, is a common condition affecting a significant portion of the global adult population. It results from a genetically programmed decrease in the production of lactase, an enzyme located in the brush border membrane of the small intestine.[1] Lactase is responsible for the hydrolysis of lactose, the primary carbohydrate in milk, into its constituent monosaccharides, glucose and galactose, which are then absorbed.[1][2] In individuals with lactase deficiency, undigested lactose passes into the colon, leading to symptoms of lactose intolerance such as bloating, abdominal pain, and diarrhea.[3]

Accurate diagnosis of hypolactasia is crucial for appropriate patient management. While several methods exist, including the lactose hydrogen breath test and genetic testing, they have certain limitations.[4][5] The Gaxilose test offers a non-invasive and direct assessment of lactase enzymatic function.[1][2] Gaxilose is a synthetic analog of lactose where the glucose moiety is replaced by D-xylose.[2][3] This structural modification allows it to be a specific substrate for lactase.[2]

The Metabolic Pathway of Gaxilose

The metabolism of Gaxilose is a straightforward, two-step process initiated in the small intestine.

-

Hydrolysis by Lactase: Upon oral administration, Gaxilose travels to the small intestine where it comes into contact with the brush border enzyme, lactase-phlorizin hydrolase.[2] In individuals with sufficient lactase activity, the enzyme catalyzes the hydrolysis of the β-1,4-glycosidic bond in Gaxilose.[1] This enzymatic cleavage releases two monosaccharides: galactose and D-xylose.[6][7]

-

Absorption and Excretion of Metabolites:

-

Galactose: The released galactose is actively absorbed by enterocytes and enters the portal circulation. It is subsequently metabolized primarily in the liver, entering the Leloir pathway to be converted into glucose-1-phosphate and integrated into glycolysis.

-

D-xylose: D-xylose is passively absorbed in the small intestine.[6] A portion of the absorbed D-xylose is metabolized endogenously; however, a significant fraction is excreted unchanged in the urine.[1] The amount of D-xylose excreted in the urine is directly proportional to the intestinal lactase activity.[1][8]

-

In cases of lactase deficiency, the hydrolysis of Gaxilose is significantly reduced or absent.[7] Consequently, Gaxilose is not broken down, and minimal to no D-xylose is absorbed and subsequently excreted in the urine.[7] This principle forms the basis of the Gaxilose diagnostic test.

References

- 1. Solved Lactase, also known as β-galactosidase, catalyses the | Chegg.com [chegg.com]

- 2. [PDF] Kinetic study of the enzyme lactase | Semantic Scholar [semanticscholar.org]

- 3. Measuring Lactase Enzymatic Activity in the Teaching Lab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lactase-Phlorizin Hydrolase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mro.massey.ac.nz [mro.massey.ac.nz]

Pharmacokinetics and pharmacodynamics of Gaxilose.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gaxilose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaxilose (4-O-β-D-galactopyranosyl-D-xylose), also known under the trade name LacTEST, is a synthetic disaccharide developed as a non-invasive diagnostic agent for identifying hypolactasia (lactase deficiency), the underlying cause of lactose intolerance.[1][2][3] Unlike therapeutic agents, Gaxilose's clinical utility is derived from its specific interaction with the intestinal enzyme lactase, providing a quantitative measure of the enzyme's in vivo activity.[4][5] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and clinical methodologies associated with Gaxilose.

Pharmacodynamics: Mechanism of Action

The pharmacodynamic effect of Gaxilose is its function as a specific substrate for the enzyme lactase-phlorizin hydrolase (lactase), which is located in the brush border of the small intestine.[6]

-

Ingestion and Transit : Following oral administration, Gaxilose, a synthetic analogue of lactose, transits to the small intestine.[6][7]

-

Enzymatic Hydrolysis : In individuals with sufficient lactase activity, the enzyme hydrolyzes Gaxilose into its constituent monosaccharides: galactose and D-xylose.[6][7][8]

-

Biomarker Generation : The amount of D-xylose produced is directly proportional to the intestinal lactase activity.[6][9]

-

Diagnostic Principle : In cases of hypolactasia, the hydrolysis of Gaxilose is significantly reduced, leading to lower production of D-xylose.[7] The subsequent measurement of D-xylose in urine or serum serves as the diagnostic marker for lactase activity.[7][10]

Pharmacokinetics: ADME Profile

The pharmacokinetics of Gaxilose are centered on the absorption and excretion of its metabolite, D-xylose. The parent compound, Gaxilose, is not absorbed at the digestive level.[6]

-

Absorption (A) : Following hydrolysis of Gaxilose by lactase, D-xylose is passively absorbed from the small intestine into the bloodstream.[1]

-

Distribution (D) : Once absorbed, D-xylose is distributed systemically via the bloodstream.

-

Metabolism (M) : Approximately 50% of the absorbed D-xylose is metabolized endogenously.[8][9] The galactose component enters the body's normal carbohydrate metabolic pathways.

-

Excretion (E) : The non-metabolized fraction of D-xylose (around 48-50%) is excreted unchanged in the urine.[6][9] The amount of D-xylose recovered in urine over a specified period directly correlates with intestinal lactase activity.[6][9]

Quantitative Pharmacokinetic Parameters

Pharmacokinetic studies have focused on establishing optimal dosing and cutoff values for diagnostic accuracy rather than traditional PK parameters like half-life or clearance of Gaxilose itself. The key quantitative data pertains to the D-xylose metabolite.

Table 1: Diagnostic Cutoff Values for D-xylose after Gaxilose Administration

| Test Type | Gaxilose Dose | Sample Matrix | Collection Time | D-xylose Cutoff Value (for Normal Lactase Activity) | Reference |

|---|---|---|---|---|---|

| Urine Test | 0.45 g | Urine | 0-4 hours | 27.58 mg | [11] |

| Urine Test | 0.45 g | Urine | 0-5 hours | 37.87 mg | [11] |

| Blood Test | 2.7 g | Serum | 90 minutes (Cmax) | 0.97 mg/dL |[11] |

Table 2: D-xylose Urinary Excretion in Clinical Trials (0.45 g Gaxilose Dose)

| Patient Group | Collection Time | Mean D-xylose Excreted (mg) | Range of D-xylose Excreted (mg) | Reference |

|---|---|---|---|---|

| Normolactasic | 0-4 hours | 57.24 ± 4.81 | Not Reported | [1] |

| Normolactasic | 0-5 hours | 65.05 ± 5.10 | Not Reported | [1] |

| Hypolactasic | 0-4 hours | Not Reported | 12.84 - 24.53 | [1] |

| Hypolactasic | 0-5 hours | Not Reported | 13.98 - 27.25 |[1] |

Table 3: Diagnostic Performance of the Gaxilose Test (vs. Intestinal Biopsy)

| Test Metric | Performance Value | Reference |

|---|---|---|

| Sensitivity | >90% | [4][7] |

| Specificity | >90% | [4][7] |

| Positive Predictive Value | >90% | [4][7] |

| Negative Predictive Value | >90% | [4][7] |

| Area Under ROC Curve | >0.9 |[4][7] |

Experimental Protocols

The clinical evaluation of Gaxilose has been established through rigorous, multi-center clinical trials. The methodologies below are based on published Phase I and Phase IIb-III studies.[7][11]

Gaxilose Urine Test Protocol

This non-invasive test is the primary method for diagnosing hypolactasia.

-

Patient Preparation : The patient should fast overnight (8-12 hours).[8] The bladder should be emptied completely before the test begins.

-

Baseline Sample : A baseline urine sample may be collected.

-

Administration : A single oral dose of 0.45 g of Gaxilose, typically dissolved in water, is administered.[4][7][11]

-

Urine Collection : All urine is collected for a period of 4 to 5 hours post-administration.[7][11] It is critical to record the total volume of urine excreted.

-

Sample Analysis : The collected urine samples are analyzed to determine the total mass (in mg) of D-xylose excreted.[6] The result is calculated from the D-xylose concentration and the total urine volume.

-

Interpretation : The total amount of excreted D-xylose is compared to established cutoff values (see Table 1) to determine the patient's lactase activity status. A value below the cutoff is indicative of hypolactasia.

Gaxilose Blood Test Protocol

-

Patient Preparation : The patient should be in a fasted state.

-

Administration : An oral dose of 2.7 g of Gaxilose is administered.[4][7][11]

-

Blood Sampling : A serum sample is collected 90 minutes post-administration.[4][7][11]

-

Sample Analysis : The serum sample is analyzed for D-xylose concentration.

-

Interpretation : The serum D-xylose concentration is compared to the established cutoff value of 0.97 mg/dL.[11]

Safety and Tolerability

Clinical trials have demonstrated that Gaxilose is well-tolerated. In Phase I and IIb-III studies, no treatment-related adverse events were reported.[7][11] Its non-invasive nature and favorable safety profile make it a strong alternative to more burdensome diagnostic methods like the hydrogen breath test or intestinal biopsy.[7][10]

References

- 1. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utilization and metabolism of [U-14C]4' galactosyllactose (O-beta-D-galactopyranosyl-(1----4)-O-beta-D-galactopyranosyl-(1----4)- D-glucopyranose) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICMAB - Characterization of crystalline forms of gaxilose, a diagnostic drug [icmab.es]

- 4. researchgate.net [researchgate.net]

- 5. Noninvasive evaluation of intestinal lactase with 4-galactosylxylose: comparison with 3- and 2-galactosylxylose and optimization of the method in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gpnotebook.com [gpnotebook.com]

- 7. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-xylose absorption: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (gaxilose) - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-phase clinical trials of Gaxilose for hypolactasia.

An In-depth Technical Guide to the Early-Phase Clinical Development of Gaxilose for the Diagnosis of Hypolactasia

Introduction

Hypolactasia, the deficiency of the lactase-phlorizin hydrolase enzyme in the small intestine, is a common condition affecting a significant portion of the adult global population. This deficiency impairs the digestion of lactose, leading to symptoms of lactose intolerance. The accurate diagnosis of hypolactasia is crucial for appropriate dietary management and to distinguish it from other gastrointestinal disorders. Historically, diagnostic methods have included the lactose tolerance test (LTT), the hydrogen breath test (HBT), and intestinal biopsy, each with limitations in terms of invasiveness, reliability, or patient convenience.

Gaxilose (4-β-D-galactosyl-D-xylose) is a synthetic disaccharide developed as a non-invasive diagnostic agent for hypolactasia.[1][2] Its mechanism relies on being a specific substrate for the intestinal lactase enzyme.[2][3] When Gaxilose is ingested, lactase cleaves it into its constituent monosaccharides, galactose and D-xylose. The D-xylose is then absorbed, partially metabolized, and excreted in the urine.[1][2] The quantity of D-xylose recovered in urine or measured in serum is directly proportional to the functional lactase activity in the small intestine, offering a direct and quantitative assessment of the enzyme's capacity.[2][4]

This technical guide summarizes the key findings from the early-phase clinical trials that established the dose, safety, and pharmacokinetic profile of Gaxilose as a diagnostic tool for hypolactasia.

Mechanism of Action and Diagnostic Principle

The diagnostic utility of Gaxilose is based on a targeted enzymatic reaction. In individuals with sufficient lactase activity (normolactasia), orally administered Gaxilose is efficiently hydrolyzed in the jejunum. The resulting D-xylose is passively absorbed into the bloodstream and subsequently eliminated via the kidneys. In individuals with hypolactasia, the reduced lactase activity leads to significantly less cleavage of Gaxilose, resulting in lower absorption and excretion of D-xylose.[1][3] This direct relationship between lactase activity and D-xylose levels forms the basis of the Gaxilose test.

Early-Phase Clinical Trial Protocols

The foundational studies for Gaxilose were designed to determine the optimal dose, establish pharmacokinetic parameters for its metabolite D-xylose, and assess its safety in healthy volunteers.

Phase I Dose-Finding Study Protocol

A randomized, dose-finding Phase I study was conducted to evaluate the pharmacokinetics of D-xylose following Gaxilose administration and to select the optimal dose for subsequent diagnostic studies.[4]

-

Study Design: Randomized, ascending-dose study.

-

Participant Population: 12 healthy adult volunteers with presumed normal lactase activity.

-

Intervention:

-

Six ascending oral doses of Gaxilose.

-

Placebo control.

-

-

Key Assessments:

-

Pharmacokinetics (PK): Serial blood and urine samples were collected to determine the concentration of D-xylose. Key PK parameters included Cmax (maximum concentration), Tmax (time to maximum concentration), and total amount of D-xylose excreted in urine over specified time intervals.

-

Safety & Tolerability: Monitoring and reporting of all adverse events (AEs), vital signs, and clinical laboratory tests.

-

Quantitative Data from Phase I Trials

The Phase I study demonstrated a clear dose-dependent increase in D-xylose concentrations in both serum and urine following Gaxilose administration.[4] No treatment-related adverse events were reported, establishing the safety of Gaxilose at the doses tested.[4]

Table 1: Optimal Dose Selection and Pharmacokinetic/Pharmacodynamic Parameters

Based on the dose-response relationship, optimal doses were selected for urine- and blood-based diagnostic tests to maximize the differentiation between normal and deficient lactase activity.[4]

| Test Type | Optimal Gaxilose Dose | Sample Matrix | Key Parameter | Measurement Time Point | Diagnostic Cutoff Value |

| Urine Test | 0.45 g | Urine | Total D-xylose | 4 hours | 27.58 mg |

| Urine Test | 0.45 g | Urine | Total D-xylose | 5 hours | 37.87 mg |

| Blood Test | 2.7 g | Serum | Cmax of D-xylose | 90 minutes | 0.97 mg/dL |

Data sourced from a Phase I/Ib study in healthy volunteers.[4]

Progression to Later-Phase Trials

The doses and time points established in the early-phase trials were carried forward into larger Phase IIb-III studies to validate the diagnostic performance of the Gaxilose test against the gold standard of intestinal biopsy.[5]

Table 2: Diagnostic Accuracy of Gaxilose Test (Phase IIb-III)

These later-stage trials confirmed the high diagnostic accuracy of the Gaxilose test in a clinical population.[5]

| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under ROC Curve |

| Gaxilose Test (Urine/Serum) | >90% | >90% | >90% | >90% | >0.9 |

| Hydrogen Breath Test (HBT) | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | <0.9 |

| Blood Glucose Test (LTT) | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | <0.9 |

Data from a multicenter Phase IIb-III study comparing Gaxilose tests to intestinal biopsy.[5]

Conclusion

The early-phase clinical trials were instrumental in establishing the fundamental parameters for the use of Gaxilose as a diagnostic agent for hypolactasia. The Phase I dose-finding study successfully identified optimal doses for both urine and blood-based tests while demonstrating an excellent safety profile.[4] The data generated in these initial studies provided a solid foundation for larger, later-phase trials, which ultimately confirmed the Gaxilose test's superior diagnostic accuracy compared to other non-invasive methods.[5] The methodology provides a simple, safe, and reliable tool for the in vivo evaluation of lactase activity, representing a significant advancement in the diagnosis of hypolactasia.[4][5]

References

- 1. What is Gaxilose used for? [synapse.patsnap.com]

- 2. Gaxilose | TargetMol [targetmol.com]

- 3. What is the mechanism of Gaxilose? [synapse.patsnap.com]

- 4. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (gaxilose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Hydrolysis of Gaxilose by Lactase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide developed as a diagnostic agent for determining lactase deficiency, the underlying cause of lactose intolerance. In individuals with sufficient lactase-phlorizin hydrolase (LPH) activity in the small intestine, Gaxilose is hydrolyzed into its constituent monosaccharides: galactose and D-xylose. The subsequent absorption and urinary excretion of D-xylose provides a quantitative measure of in-vivo lactase activity. This technical guide focuses on the in-vitro enzymatic studies of Gaxilose hydrolysis by lactase, providing a comprehensive overview of the kinetic parameters, experimental protocols, and the biochemical pathways involved.

Mechanism of Gaxilose Hydrolysis

Lactase-phlorizin hydrolase (LPH), a brush border membrane enzyme in the small intestine, possesses two active sites. The lactase site is responsible for the hydrolysis of lactose and structurally similar substrates like Gaxilose. The enzymatic reaction involves the cleavage of the β-1,4-glycosidic bond linking the galactose and D-xylose moieties of the Gaxilose molecule.

Figure 1: Gaxilose Hydrolysis Pathway.

Quantitative Data on Gaxilose Hydrolysis

In-vitro kinetic studies have been conducted to determine the Michaelis-Menten parameters for the hydrolysis of Gaxilose by intestinal lactase. These studies provide valuable insights into the enzyme's affinity for Gaxilose and its maximum rate of catalysis. A comparative analysis with the natural substrate, lactose, reveals differences in the enzymatic efficiency.

A study synthesizing Gaxilose and evaluating its hydrolysis by intestinal lactase in vitro found a Vmax that was 25% of that observed with lactose, and a Km of 370 mM, which is significantly higher than the 27 mM reported for lactose[1]. This indicates a lower affinity of the lactase enzyme for Gaxilose compared to its natural substrate, lactose.

| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Enzyme Source |

| Gaxilose | 370 mM[1] | 25% of Vmax with Lactose[1] | Intestinal Lactase |

| Lactose | 27 mM[1] | 100% (Reference) | Intestinal Lactase |

Experimental Protocols

The following sections detail the methodologies for key experiments in the in-vitro study of Gaxilose hydrolysis by lactase.

Preparation of Reagents and Enzyme

-

Substrate Solutions: Prepare stock solutions of Gaxilose and Lactose (for comparative studies) in a suitable buffer (e.g., 0.1 M maleate buffer, pH 6.0). A range of substrate concentrations should be prepared by serial dilution of the stock solution to determine kinetic parameters.

-

Enzyme Source: Lactase-phlorizin hydrolase can be purified from the small intestinal mucosa of mammals, such as rats or pigs. Alternatively, commercially available lactase preparations can be utilized. The enzyme preparation should be characterized for its protein concentration and specific activity using a standard substrate like lactose or o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Buffer Solution: A buffer system that maintains a stable pH optimal for lactase activity (typically pH 6.0-7.5) should be used. Common choices include maleate or phosphate buffers.

-

Stop Reagent: A solution to terminate the enzymatic reaction at specific time points is required. This can be a high pH solution, such as 0.1 M sodium carbonate, or a denaturing agent.

In-Vitro Hydrolysis Assay

The following workflow outlines the steps for a typical in-vitro Gaxilose hydrolysis assay.

Figure 2: In-Vitro Gaxilose Hydrolysis Workflow.

Detailed Steps:

-

Reaction Setup: In a series of microtubes, pipette the appropriate volume of Gaxilose substrate solution and reaction buffer.

-

Pre-incubation: Pre-incubate the substrate-buffer mixture at the optimal temperature for lactase activity (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding a defined amount of the lactase enzyme solution to each tube. Start a timer immediately upon addition.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a predetermined period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the stop reagent.

-

Product Quantification: Measure the concentration of the product, D-xylose, using a suitable analytical method.

-

Data Analysis: Calculate the initial reaction velocity (v) for each substrate concentration. Plot the reaction velocity against the substrate concentration and use non-linear regression analysis to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). Alternatively, a Lineweaver-Burk plot can be used for a linear representation of the data.

Analytical Methods for D-xylose Quantification

Accurate quantification of the D-xylose produced is crucial for determining the rate of Gaxilose hydrolysis. Several analytical methods can be employed:

-

Colorimetric Methods: The phloroglucinol reaction is a classic colorimetric method for the determination of pentoses like D-xylose. In this reaction, D-xylose reacts with phloroglucinol in the presence of strong acids to form a colored complex that can be measured spectrophotometrically.

-

Enzymatic Assays: A more specific method involves the use of D-xylose dehydrogenase. This enzyme catalyzes the oxidation of D-xylose to D-xylonolactone, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) with a suitable column (e.g., an amine-based column) and a refractive index detector can be used to separate and quantify D-xylose from other components in the reaction mixture.

Logical Relationships in Kinetic Analysis

The determination of kinetic parameters involves a logical workflow from experimental data to the final constants.

Figure 3: Kinetic Analysis Logical Flow.

Conclusion

The in-vitro hydrolysis of Gaxilose by lactase provides a valuable model for understanding the substrate specificity and catalytic efficiency of this important intestinal enzyme. While Gaxilose is a substrate for lactase, kinetic studies indicate a lower affinity and catalytic rate compared to lactose. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to conduct further investigations into the biochemical properties of lactase and to evaluate the efficacy of potential therapeutic interventions for lactose intolerance. The use of standardized in-vitro assays is essential for the preclinical development and quality control of diagnostic and therapeutic agents targeting lactase activity.

References

Gaxilose (4-O-β-D-galactopyranosyl-d-xylose): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaxilose, chemically known as 4-O-β-D-galactopyranosyl-d-xylose, is a synthetic disaccharide that has emerged as a key diagnostic agent for the non-invasive assessment of intestinal lactase activity. Its primary application lies in the diagnosis of hypolactasia, the underlying condition of lactose intolerance. This technical guide provides a comprehensive overview of Gaxilose, including its mechanism of action, synthesis, and the extensive clinical data supporting its use. Detailed experimental protocols for both its synthesis and its application in clinical diagnostics are provided, alongside a quantitative summary of its performance.

Introduction

Lactose intolerance, a common digestive disorder, results from the inability to digest lactose due to insufficient levels of the enzyme lactase-phlorizin hydrolase (lactase) in the small intestine. The diagnosis of lactase deficiency, or hypolactasia, has traditionally relied on methods such as the hydrogen breath test (HBT) and the lactose tolerance test, which can be cumbersome, invasive, or lack specificity. Gaxilose offers a more direct and patient-friendly alternative.[1]

Gaxilose is a structural analog of lactose where the glucose moiety is replaced by D-xylose. This substitution allows it to be specifically hydrolyzed by intestinal lactase, releasing galactose and D-xylose.[2] The subsequent measurement of D-xylose in urine or serum provides a direct and quantitative measure of lactase activity.[3]

Mechanism of Action

The diagnostic utility of Gaxilose is predicated on a straightforward biochemical pathway. Following oral administration, Gaxilose transits to the small intestine where it encounters the brush border enzyme, lactase.[2]

-

Enzymatic Cleavage: In individuals with sufficient lactase activity, Gaxilose is hydrolyzed into its constituent monosaccharides: D-galactose and D-xylose.

-

Absorption and Excretion: D-xylose is passively absorbed in the small intestine. A portion of the absorbed D-xylose is metabolized by the body, while the remainder is excreted unchanged in the urine.[3]

-

Correlation with Lactase Activity: The amount of D-xylose excreted in the urine is directly proportional to the amount of Gaxilose hydrolyzed by lactase, thus reflecting the overall intestinal lactase activity.[3] In cases of lactase deficiency, Gaxilose is not significantly broken down, leading to low levels of D-xylose in the urine.[1]

Data Presentation

Quantitative Data from Clinical Trials

The efficacy of the Gaxilose test has been validated in several clinical trials. The following tables summarize the key quantitative data from these studies.

| Parameter | Urine Test | Serum Test | Reference |

| Optimal Gaxilose Dose | 0.45 g | 2.7 g | [4] |

| Sample Collection Time | 4 and 5 hours post-administration | 90 minutes post-administration | [4][5] |

| Cutoff Value for Normal Lactase Activity | 27.58 mg (4h), 37.87 mg (5h) | 0.97 mg/dL | [4][6] |

Table 1: Optimal Dosing and Timing for Gaxilose Diagnostic Tests.

| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under ROC Curve | Reference |

| Gaxilose Test (Urine & Serum) | >90% | >90% | >90% | >90% | >0.9 | [5][7] |

| Hydrogen Breath Test | 69% - 85% | 69% - 85% | Not specified | Not specified | <0.9 | [5][7] |

| Blood Glucose Test | 69% - 85% | 69% - 85% | Not specified | Not specified | <0.9 | [5][7] |

Table 2: Diagnostic Performance of the Gaxilose Test Compared to Other Methods.

Experimental Protocols

Gaxilose-Based Diagnosis of Hypolactasia (Urine Test)

This protocol is based on the methodology used in Phase IIb-III clinical trials.[5]

Objective: To quantify the amount of D-xylose excreted in urine following oral administration of Gaxilose to assess intestinal lactase activity.

Materials:

-

Gaxilose (0.45 g)

-

250 mL water

-

Urine collection containers

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for D-xylose quantification.

Procedure:

-

Patient Preparation: The patient should fast overnight. The first morning urine is discarded.

-

Gaxilose Administration: A single oral dose of 0.45 g of Gaxilose, dissolved in 250 mL of water, is administered to the patient.

-

Urine Collection: All urine is collected for a period of 5 hours following Gaxilose administration. It is recommended to collect samples at intervals, for example, from 0 to 4 hours and from 4 to 5 hours.[8]

-

Sample Processing: The total volume of urine collected over the 5-hour period is measured and recorded. An aliquot is taken for D-xylose analysis.

-

D-xylose Quantification: The concentration of D-xylose in the urine sample is determined using a validated analytical method, such as a colorimetric assay or HPLC.

-

Calculation: The total amount of D-xylose excreted is calculated by multiplying the D-xylose concentration by the total urine volume.

-

Interpretation: The total amount of excreted D-xylose is compared to the established cutoff value (e.g., 37.87 mg).[4][6] Values below the cutoff are indicative of hypolactasia.

Enzymatic Synthesis of Gaxilose

This protocol describes a general method for the enzymatic synthesis of Gaxilose using β-galactosidase.[9]

Objective: To synthesize 4-O-β-D-galactopyranosyl-d-xylose from a galactose donor and D-xylose using a transglycosylation reaction catalyzed by β-galactosidase.

Materials:

-

β-D-galactopyranoside substrate (e.g., lactose or o-nitrophenyl-β-D-galactopyranoside)

-

D-xylose

-

β-galactosidase (e.g., from Aspergillus oryzae)

-

Buffer solution (e.g., phosphate buffer, pH adjusted as per enzyme optimum)

-

Organic co-solvents (optional, e.g., acetone, dimethylformamide)

-

Reaction vessel with temperature control

-

Chromatography system for purification (e.g., column chromatography with activated carbon/celite)

Procedure:

-

Reaction Setup: Prepare a solution of the β-D-galactopyranoside substrate and a molar excess of D-xylose in the appropriate buffer. The concentrations should be optimized to favor the transglycosylation reaction over hydrolysis. The addition of organic co-solvents may be explored to increase the yield.[10]

-

Enzyme Addition: Add β-galactosidase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction time.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction over time by taking aliquots and analyzing the formation of Gaxilose using techniques such as Thin Layer Chromatography (TLC) or HPLC.

-

Enzyme Inactivation: Once the desired yield of Gaxilose is achieved, inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).

-

Purification: Purify the Gaxilose from the reaction mixture. This can be achieved by column chromatography. The fractions containing Gaxilose are collected and pooled.

-

Crystallization: The purified Gaxilose can be crystallized from a suitable solvent system (e.g., isopropanol-water) to obtain a solid, pure product.[9]

-

Characterization: Confirm the identity and purity of the synthesized Gaxilose using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Mandatory Visualizations

Caption: Workflow for the diagnosis of hypolactasia using the Gaxilose urine test.

Caption: Metabolic pathway of Gaxilose in the human body for diagnostic purposes.

Signaling Pathways

Currently, there is no scientific evidence to suggest that Gaxilose directly participates in or modulates cellular signaling pathways in the manner of a therapeutic agent. Its biological role is primarily that of a diagnostic substrate for the lactase enzyme. The breakdown products, D-galactose and D-xylose, are natural monosaccharides that enter their respective metabolic pathways.

Applications in Drug Development

The primary application of Gaxilose in drug development is as a validated and highly accurate diagnostic tool. It can be employed in clinical trials for:

-

Patient Stratification: Identifying individuals with hypolactasia to enroll in studies for lactose intolerance treatments.

-

Efficacy Assessment: Evaluating the effectiveness of new therapies aimed at improving lactose digestion.

Potential for Anti-Cancer Activity

There is currently no scientific literature to support any anti-cancer activity of Gaxilose. While some studies have explored the anti-proliferative effects of certain monosaccharides, these findings are not specific to the Gaxilose molecule.

Conclusion

Gaxilose represents a significant advancement in the diagnosis of hypolactasia. Its high sensitivity and specificity, coupled with its non-invasive nature, make it a superior alternative to traditional diagnostic methods. The well-defined mechanism of action and the robust clinical data supporting its use provide a strong foundation for its integration into routine clinical practice and as a valuable tool in the development of new therapies for lactose intolerance.

References

- 1. What is Gaxilose used for? [synapse.patsnap.com]

- 2. What is the mechanism of Gaxilose? [synapse.patsnap.com]

- 3. Gaxilose | TargetMol [targetmol.com]

- 4. Phase I and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with 4-galactosylxylose (gaxilose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Gaxilose Test: A Novel Protocol for the Diagnosis of Lactose Intolerance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose intolerance, a common digestive disorder, results from the inability to digest lactose, the primary sugar in dairy products, due to a deficiency of the enzyme lactase. Accurate diagnosis is crucial for appropriate patient management and to distinguish it from other gastrointestinal disorders. The Gaxilose (4-O-β-D-galactopyranosyl-D-xylose) test is a non-invasive diagnostic method for assessing lactase activity. Gaxilose is a synthetic disaccharide that is hydrolyzed by intestinal lactase into galactose and D-xylose. The amount of D-xylose subsequently absorbed and excreted in the urine is directly proportional to the intestinal lactase activity, providing a quantitative measure of lactase deficiency (hypolactasia).

This document provides detailed application notes and protocols for the Gaxilose test, intended for use in research and clinical development settings.

Principle of the Gaxilose Test

The Gaxilose test is based on the specific enzymatic activity of lactase-phlorizin hydrolase in the small intestine.

-

Oral Administration: A precise dose of Gaxilose is administered orally to the patient.

-

Enzymatic Hydrolysis: In individuals with sufficient lactase activity (normolactasia), Gaxilose is cleaved into its constituent monosaccharides: galactose and D-xylose. In individuals with lactase deficiency (hypolactasia), this hydrolysis is significantly reduced.

-

Absorption and Excretion: D-xylose is passively absorbed in the small intestine and subsequently excreted in the urine. Galactose is absorbed and enters the Leloir pathway for glucose metabolism.[1][2][3]

-

Quantification: The total amount of D-xylose excreted in the urine over a specific period is quantified.

-

Diagnosis: Low levels of urinary D-xylose indicate reduced lactase activity and are diagnostic for hypolactasia.[4]

Comparative Diagnostic Performance

The Gaxilose test has demonstrated high sensitivity and specificity in clinical trials, often outperforming traditional diagnostic methods such as the Hydrogen Breath Test (HBT).

| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |

| Gaxilose Test (Urine) | >90% | >90% | >90% | >90% | [5][6] |

| Hydrogen Breath Test (HBT) | 69% - 85% | 69% - 85% | N/A | N/A | [5][6] |

| Lactose Tolerance Test (LTT) | >80% | >80% | N/A | N/A | [7] |

| Genetic Test (C/T-13910) | High | High (for primary hypolactasia) | N/A | N/A | [7] |

Note: Sensitivity and specificity values can vary between studies and patient populations.

Experimental Protocols

Patient Preparation and Gaxilose Administration Protocol

This protocol outlines the procedure for patient preparation and the oral administration of Gaxilose.

Materials:

-

Gaxilose (LacTEST®) 0.45 g powder for oral solution

-

100-250 mL of water

-

Urine collection container

Procedure:

-

Fasting: The patient must fast for a minimum of 8-10 hours prior to the test.

-

Bladder Emptying: The patient should empty their bladder completely before the start of the test. This initial urine is discarded.

-

Gaxilose Administration: Dissolve the entire content of one 0.45 g Gaxilose sachet in 100-250 mL of water. The patient should drink the entire solution.

-

Urine Collection: All urine produced over the next 5 hours must be collected in a single container. It is crucial to collect the entire volume of urine during this period.

-

Volume Measurement: At the end of the 5-hour collection period, the total volume of urine is measured and recorded.

-

Sample Aliquoting and Storage: A representative aliquot of the total urine collection is transferred to a labeled tube for analysis. Samples should be stored at -20°C or lower until analysis.

Biochemical Pathway of Gaxilose Metabolism

Caption: Biochemical pathway of Gaxilose metabolism.

Analytical Quantification of Urinary D-Xylose

Two primary methods are available for the quantification of D-xylose in urine samples: a modified phloroglucinol colorimetric assay and an enzymatic assay using xylose dehydrogenase.

Protocol 1: Modified Phloroglucinol Colorimetric Assay

This method is a modification of the Eberts et al. procedure, optimized for higher sensitivity.[8]

Reagents:

-

Phloroglucinol Color Reagent: Prepare by dissolving phloroglucinol in a mixture of glacial acetic acid and hydrochloric acid. (Specific concentrations should be optimized and validated in-house).

-

D-Xylose Standard Stock Solution (100 mg/L): Dissolve a precise amount of D-xylose in deionized water.

-

Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.125 to 5.0 mg/L.

Procedure:

-

Sample Preparation: Centrifuge urine samples to remove any particulate matter.

-

Reaction Setup:

-

Pipette 50 µL of urine sample, standard, or blank (deionized water) into a glass test tube.

-

Add 1.95 mL of the phloroglucinol color reagent to each tube.

-

-

Incubation: Tightly cap the tubes and incubate in a heating block or boiling water bath at 100°C for exactly 4 minutes.

-

Cooling: Immediately transfer the tubes to a cold water bath to stop the reaction.

-

Spectrophotometry: Measure the absorbance of each sample at 554 nm using a spectrophotometer.

-

Calculation:

-

Generate a standard curve by plotting the absorbance of the working standards against their known concentrations.

-

Determine the concentration of D-xylose in the urine samples from the standard curve.

-

Calculate the total amount of D-xylose excreted in 5 hours using the following formula: Total D-Xylose (mg) = D-Xylose Concentration (mg/L) x Total Urine Volume (L)

-

Protocol 2: Enzymatic Assay with Xylose Dehydrogenase

This is an automatable method based on the specific activity of xylose dehydrogenase.[9]

Reagents:

-

Reagent 1 (R1): NAD+ solution in phosphate buffer.

-

Reagent 2 (R2): Xylose dehydrogenase (XylB) from Caulobacter crescentus in phosphate buffer.

-

D-Xylose Standard Solution.

Procedure (for automated analyzers):

-

Sample Preparation: Centrifuge urine samples.

-

Assay Cycle:

-

The analyzer mixes a defined volume of the urine sample with Reagent 1 and incubates for approximately 5 minutes.

-

The initial absorbance at 340 nm is measured.

-

Reagent 2 is added to initiate the enzymatic reaction.

-

After a further incubation of approximately 5 minutes, the final absorbance at 340 nm is measured.

-

-

Calculation:

-

The change in absorbance (ΔAbs) is directly proportional to the D-xylose concentration.

-

The concentration is calculated by the analyzer based on a single-point calibration with a known D-xylose standard.

-

The total amount of D-xylose excreted is calculated as described in the colorimetric method.

-

Gaxilose Test Experimental Workflow

Caption: Experimental workflow for the Gaxilose test.

Data Interpretation

The interpretation of the Gaxilose test is based on a clinically validated cut-off value for the total amount of D-xylose excreted in urine over 5 hours.

| Urinary D-Xylose (5 hours) | Diagnosis | Interpretation |

| < 19.18 mg | Hypolactasia | Indicates lactase deficiency. |

| ≥ 19.18 mg | Normolactasia | Indicates normal lactase activity. |

This cut-off value is based on the enzymatic assay. The cut-off for the phloroglucinol method may be different due to analytical variability.[9][10]

Conclusion

The Gaxilose test offers a highly accurate and non-invasive method for the diagnosis of hypolactasia. Its simple protocol and quantitative nature make it a valuable tool for researchers, scientists, and drug development professionals in the study of lactose intolerance and the development of new therapeutic interventions. The detailed protocols provided herein serve as a guide for the implementation of this diagnostic test in a laboratory setting.

References

- 1. Galactose - Wikipedia [en.wikipedia.org]

- 2. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre, open-label, phase IIB-III nonrandomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Primary hypolactasia diagnosis: Comparison between the gaxilose test, shortened lactose tolerance test, and clinical parameters corresponding to the C/T-13910 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improvement and Validation of d‐Xylose Determination in Urine and Serum as a New Tool for the Noninvasive Evaluation of Lactase Activity in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] A simplified, colorimetric micromethod for xylose in serum or urine, with phloroglucinol. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Gaxilose Oral Solution (LacTEST)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaxilose, administered as the oral solution LacTEST, is a non-invasive diagnostic agent for identifying hypolactasia, also known as lactase deficiency, the underlying cause of lactose intolerance.[1][2] This synthetic disaccharide, 4-O-β-D-galactopyranosyl-d-xylose, serves as a substrate for the intestinal enzyme lactase.[3] Upon enzymatic cleavage, Gaxilose releases D-xylose, which is absorbed and subsequently excreted in the urine.[2][4] The quantification of urinary D-xylose provides a direct measure of in vivo lactase activity, offering a valuable tool for clinical and research settings.[3][4]

Principle of the Test

The Gaxilose (LacTEST) test is based on the specific enzymatic hydrolysis of Gaxilose by lactase in the small intestine.[3] In individuals with sufficient lactase activity, Gaxilose is broken down into galactose and D-xylose. The released D-xylose is readily absorbed into the bloodstream and excreted in the urine.[2] Conversely, in individuals with lactase deficiency, the hydrolysis of Gaxilose is minimal, leading to significantly lower levels of D-xylose in the urine.[2] Therefore, the amount of D-xylose excreted in the urine over a specified period is directly proportional to the intestinal lactase activity.[4]

Key Advantages

-

Non-invasive: The test requires only oral administration of the solution and urine collection, avoiding the need for blood draws or invasive procedures like intestinal biopsies.[2][3]

-

Direct Measurement: It provides a quantitative assessment of lactase enzyme activity.[4]

-

High Specificity and Sensitivity: Studies have shown that the Gaxilose test has high sensitivity and specificity for diagnosing hypolactasia.[5]

-

Patient-Friendly: The procedure is generally well-tolerated and less burdensome for patients compared to other diagnostic methods like the hydrogen breath test.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the administration and interpretation of the Gaxilose (LacTEST) oral solution.

| Parameter | Value | Reference |

| Standard Oral Dose | 0.45 g of Gaxilose | [2][4] |

| Administration Volume | Dissolved in 100-250 mL of water | [4] |

| Urine Collection Period | 5 hours | [2][4] |

| Study/Method | Urinary D-xylose Cut-off Value for Lactose Malabsorption | Collection Period | Reference |

| Automated Assay | 19.18 mg | 5 hours | [4][6] |

| Phase I/Ib Clinical Trial | 27.58 mg | 4 hours | [7] |

| Phase I/Ib Clinical Trial | 37.87 mg | 5 hours | [7] |

Experimental Protocols

Patient Preparation

To ensure the accuracy of the Gaxilose test, the following patient preparation guidelines are recommended:

-

Fasting: The patient should fast overnight (8-12 hours) before the test. Only water is permitted.[8]

-

Dietary Restrictions: For 24 hours prior to the test, the patient should avoid high-fiber foods, dairy products, and other foods that may interfere with the test results.[8][9]

-